1,4-Butanediol dimethacrylate
Overview
Description
1,4-Butanediol dimethacrylate is a chemical compound with the molecular formula C12H18O4. It is a diester of methacrylic acid and 1,4-butanediol. This compound is commonly used as a cross-linking agent in the production of polymers and coatings. It is characterized by its two methacrylate functional groups attached to a 1,4-butanediol backbone. The compound is a colorless liquid known for its low volatility and good resistance to chemicals and weathering .
Mechanism of Action
Target of Action
1,4-Butanediol dimethacrylate (BDDMA) is a low viscosity dimethacrylate monomer that is widely used as a crosslinker . It primarily targets polymer structures, functioning as an adhesion promoter and a hardener for PVC plastisols . Additionally, it acts as a coagent for peroxide crosslinking of elastomers .
Mode of Action
BDDMA interacts with its targets through a process known as crosslinking. In this process, BDDMA forms covalent bonds between polymer chains, creating a three-dimensional network of interconnected polymers. This crosslinking process enhances the mechanical properties of the polymer, including its strength and stability .
Biochemical Pathways
The synthesis of BDDMA involves a two-step process . The first step involves the formation of 1,4-butanediol dimethyl ether (BDM) from 1,4-butanediol and methanol . The second step involves the esterification of BDM with methacrylic acid in the presence of hydrogen to produce BDDMA .
Result of Action
The primary result of BDDMA’s action is the formation of a hardened, crosslinked polymer structure. This enhanced polymer structure has improved mechanical properties, including increased strength and stability . It’s important to note that bddma is a moderate skin sensitizer and can cause skin irritation and allergic skin reactions .
Action Environment
The action of BDDMA can be influenced by various environmental factors. For instance, the crosslinking process can be affected by temperature, with higher temperatures potentially accelerating the reaction . Additionally, BDDMA is readily biodegradable, suggesting that it can be broken down in the environment . It should be noted that bddma forms explosive mixtures with air on intense heating and can develop hazardous combustion gases or vapors in the event of fire .
Biochemical Analysis
Biochemical Properties
1,4-Butanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of high-performance polymer foams and structured materials . The compound is known to interact with enzymes such as urethane dimethacrylate and proteins involved in the polymerization process, enhancing the stability and performance of the resulting polymers .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by inducing cell differentiation at toxic concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism, primarily through alterations in glucose metabolism and mitochondrial dysfunction . Studies have demonstrated its impact on human pulp cells, highlighting its potential in dental applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s mechanism of action involves the polymerization of methacrylic monomers, which never reaches completion, leading to the leakage of residual monomers into biological fluids . This incomplete polymerization can cause local and systemic adverse effects, including cytotoxicity and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the polymerization process of this compound is never complete, leading to the release of residual monomers over time . This release can result in adverse effects on cellular function, including cytotoxicity and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound can induce toxic effects, including alterations in glucose metabolism and mitochondrial dysfunction . Studies have shown that the compound does not cause acute toxicity after oral and dermal exposure but can cause moderate allergic skin reactions . The threshold effects observed in these studies highlight the importance of dosage control in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of 1,4-butanediol. The compound interacts with enzymes such as 4-hydroxybutyryl-CoA reductase and alcohol dehydrogenase, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in biochemical reactions and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate solubility in water and low volatility facilitate its distribution within biological systems . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate cellular sites, enhancing its efficacy in biochemical reactions.
Preparation Methods
1,4-Butanediol dimethacrylate can be synthesized through the esterification of 1,4-butanediol with methacrylic acid. The reaction typically involves the following steps :
- Combine 85.59 grams of methacrylic acid and 28 grams of 1,4-butanediol in a reaction vessel equipped with a water separator.
- Add 1.14 grams of hydroquinone as a polymerization inhibitor and 51.12 grams of cyclohexane containing water.
- Stir the mixture to dissolve the components and raise the temperature to 85°C.
- Add 1.70 grams of HZSM-5 molecular sieve catalyst and heat the mixture to 125°C.
- Maintain the reaction until no water is present in the water separator, indicating the completion of the reaction.
Industrial production methods often use similar esterification processes, with variations in catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,4-Butanediol dimethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms, forming cross-linked polymers. Common initiators include benzoyl peroxide and azobisisobutyronitrile.
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 1,4-butanediol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Butanediol dimethacrylate has a wide range of applications in scientific research and industry :
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers and polymer foams.
Biomedical Engineering: Employed in the formulation of dental materials, adhesives, and sealants due to its excellent mechanical properties and adhesion.
Material Science: Utilized in the creation of structured materials, such as silica colloidal crystal films, for advanced technological applications.
Drug Delivery Systems: Investigated for its potential in developing hydrogels and scaffolds for controlled drug release and tissue engineering.
Comparison with Similar Compounds
1,4-Butanediol dimethacrylate is often compared with other dimethacrylate compounds, such as :
1,3-Butanediol dimethacrylate: Similar in structure but with different physical properties and reactivity.
Ethylene glycol dimethacrylate: Used in similar applications but with a different backbone structure.
Triethylene glycol dimethacrylate: Offers different mechanical properties and solubility characteristics.
1,6-Hexanediol dimethacrylate: Known for its flexibility and lower viscosity compared to this compound.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Properties
IUPAC Name |
4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJWAAUYNWGQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-90-7, 28883-57-0 | |
Record name | 1,4-Butanediol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27813-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28883-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4044870 | |
Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediol dimethacrylate | |
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Boiling Point |
110 °C @ 3 MM HG | |
Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.011 @ 25 °C/15.6 °C | |
Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2082-81-7 | |
Record name | Butanediol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Butanediol dimethacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |
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Record name | Tetramethylene dimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.562 | |
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Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |
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Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,4-Butanediol Dimethacrylate primarily used for?
A1: this compound (1,4-BDMA) is primarily used as a crosslinking agent in the synthesis of polymers, particularly hydrogels and resins. [, , , , , ]
Q2: What makes 1,4-BDMA suitable as a crosslinking agent?
A2: Its two methacrylate groups allow it to react with other monomers, forming strong covalent bonds that create a crosslinked network within the polymer. This crosslinking significantly impacts the polymer's mechanical properties, swelling behavior, and thermal stability. [, , , , , ]
Q3: How does the concentration of 1,4-BDMA affect the properties of poly(2-hydroxyethyl methacrylate) hydrogels?
A3: Increasing the concentration of 1,4-BDMA generally leads to a decrease in equilibrium swelling and an increase in tensile and compressive strength of the hydrogels. This is due to the higher crosslink density created by the increased presence of 1,4-BDMA. []
Q4: Can 1,4-BDMA be used to create porous materials?
A4: Yes, 1,4-BDMA has been successfully employed in the creation of porous polymer foams. Techniques like emulsion templating and foamed emulsion templating utilize 1,4-BDMA to create foams with controlled pore size, shape, and connectivity. [, ]
Q5: Does 1,4-BDMA impact the thermal stability of the resulting polymers?
A5: Yes, incorporating 1,4-BDMA as a crosslinking agent generally enhances the thermal stability of polymers. For instance, fragrance microcapsules prepared using 1,4-BDMA demonstrated good thermal stability up to 100°C. []
Q6: What is the molecular formula of this compound?
A6: The molecular formula of 1,4-BDMA is C12H18O4.
Q7: What is the molecular weight of this compound?
A7: The molecular weight of 1,4-BDMA is 226.27 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize 1,4-BDMA and polymers containing it?
A8: Commonly used techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC). These methods help analyze the chemical structure, composition, and purity of 1,4-BDMA and the polymers it forms. [, , , , , ]
Q9: What are some applications of 1,4-BDMA in the biomedical field?
A9: 1,4-BDMA is used in dental materials like composite resins and denture base materials. It also finds application in the synthesis of hydrogels for drug delivery, tissue engineering, and contact lenses. [, , , , , ]
Q10: Are there any environmental applications of 1,4-BDMA?
A10: Research has explored the use of 1,4-BDMA in creating carbon nanotube-based organogels for potential applications in oil recovery and environmental remediation. []
Q11: What are the potential toxicological concerns associated with 1,4-BDMA?
A11: 1,4-BDMA, like other methacrylate monomers, can be a skin sensitizer and may cause allergic contact dermatitis upon skin contact. [, , , ]
Q12: What precautions should be taken when handling 1,4-BDMA?
A12: Appropriate personal protective equipment, including gloves and eye protection, should be worn to minimize skin and eye contact. Adequate ventilation should be ensured in working areas. [, , , ]
Q13: Are there concerns regarding the leaching of 1,4-BDMA from dental materials?
A13: Yes, incomplete polymerization of dental resins containing 1,4-BDMA can lead to leaching of residual monomers into the oral cavity, potentially causing local adverse effects. [, , , ]
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